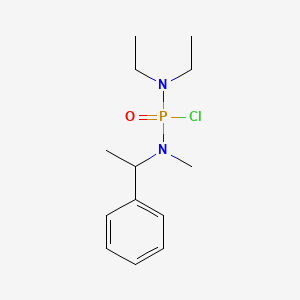
Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)propan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-(2-fluorophenyl)propanoic acid derivatives. For instance, the reduction of methyl 3-(2-fluorophenyl)propanoate using sodium borohydride can yield 3-(2-fluorophenyl)propan-1-ol . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-fluorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-fluorophenyl)propan-1-ol can yield 3-(2-fluorophenyl)propanoic acid, while reduction can produce various alcohol derivatives.
科学的研究の応用
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: A similar compound without the methanesulfonic acid component.
Methanesulfonic acid: An organosulfuric acid with various industrial applications.
Uniqueness
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol is unique due to the combination of methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol, which imparts distinct chemical properties and potential applications. The presence of both components allows for a wider range of reactions and uses compared to the individual compounds.
特性
CAS番号 |
166949-93-5 |
|---|---|
分子式 |
C10H15FO4S |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(2-fluorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11FO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChIキー |
SFYWLCIPCGVCTR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



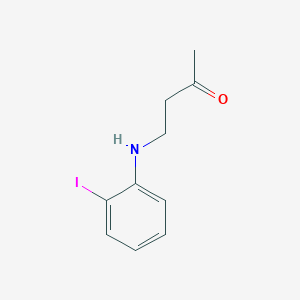
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

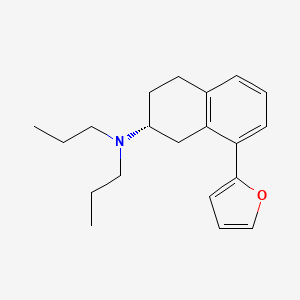
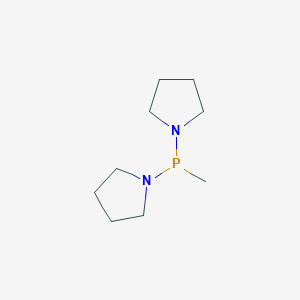
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
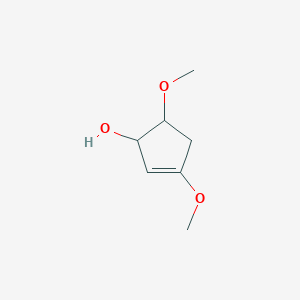
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
